3-Amino-3-benzyl-[4.3.0]bicyclo-1,6-diazanonan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-3-BENZYL-[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE typically involves multi-step organic reactions. The starting materials often include benzylamine and various cyclic ketones. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-AMINO-3-BENZYL-[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted amines.
Scientific Research Applications
3-AMINO-3-BENZYL-[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-AMINO-3-BENZYL-[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation. The compound inhibits the activity of Chk1, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-AMINO-3-BENZYL-9-CARBOXAMIDE-[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE: This compound has a similar bicyclic structure but includes a carboxamide group, which may alter its chemical reactivity and biological activity.
Uniqueness
3-AMINO-3-BENZYL-[4.3.0]BICYCLO-1,6-DIAZANONAN-2-ONE is unique due to its specific bicyclic structure and the presence of both amino and benzyl groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C20H18N4O/c25-12-11-21-19-17-16(14-7-3-1-4-8-14)18(15-9-5-2-6-10-15)24-20(17)23-13-22-19/h1-10,13,25H,11-12H2,(H2,21,22,23,24) |
InChI Key |
MPJYGQHMIFDQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C(=NC=N3)NCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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